TEI-9647
Overview
Description
TEI-9647 is a synthetic analog of 1α,25-dihydroxy vitamin D3-26,23-lactone. It is known for its potent and specific antagonistic effects on the vitamin D receptor (VDR). This compound has been extensively studied for its ability to inhibit VDR-mediated genomic actions, making it a valuable tool in scientific research, particularly in the fields of endocrinology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TEI-9647 involves the modification of the vitamin D3 skeleton. The key steps include the introduction of the lactone moiety and the exo-methylene group. The synthetic route typically involves:
Palladium-Catalyzed Coupling Reaction: This step is crucial for the formation of the lactone ring.
Direct Modification of the Vitamin D3 Skeleton:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis involving palladium-catalyzed reactions and other standard organic chemistry techniques. The production is typically carried out in controlled laboratory settings due to the complexity of the synthesis .
Chemical Reactions Analysis
Types of Reactions: TEI-9647 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
TEI-9647 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of vitamin D analogs.
Biology: Investigated for its effects on cell differentiation and proliferation, particularly in leukemia cells.
Medicine: Explored for its potential to inhibit excessive bone resorption and osteoclast formation in diseases such as Paget’s disease.
Industry: Utilized in the development of new therapeutic agents targeting the vitamin D receptor
Mechanism of Action
TEI-9647 is compared with other vitamin D analogs, such as TEI-9648, which is its C23 epimer. Both compounds exhibit significant antagonistic activities on the VDR, but this compound is unique due to its specific structural features, such as the alpha-exo-methylene-gamma-lactone structure. This structure is crucial for its antagonistic activity and distinguishes it from other similar compounds .
Comparison with Similar Compounds
- TEI-9648
- 1α,25-dihydroxy vitamin D3
- 24R,25-dihydroxy vitamin D3
- Various synthetic vitamin D analogs with modifications in the lactone ring or side chain .
Properties
IUPAC Name |
(5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22+,23-,24+,25+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAODSJHDCZTVAT-CZADFQNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173388-20-0 | |
Record name | TEI 9647 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173388-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TEI 9647 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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